4-ethoxy-2,3-dimethylpyridine N-oxide
Description
4-Ethoxy-2,3-dimethylpyridine N-oxide is a pyridine derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 4-position, methyl groups at the 2- and 3-positions, and an oxidized pyridine ring (N-oxide functional group). The N-oxide moiety enhances polarity and hydrogen-bonding capacity, influencing solubility and pharmacokinetic behavior . Such compounds are frequently employed as intermediates in pharmaceutical synthesis, particularly for proton pump inhibitors like rabeprazole .
Properties
IUPAC Name |
4-ethoxy-2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9-5-6-10(11)8(3)7(9)2/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNWFOFDMHWRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=[N+](C=C1)[O-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-ethoxy-2,3-dimethylpyridine N-oxide involves the reaction of 2,3-dimethyl-4-chloropyridine N-oxide with ethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a sealed tube at elevated temperatures (around 120°C) for 12 hours . Another method involves the use of sodium hydride in dimethyl sulfoxide as a base, followed by the addition of ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-2,3-dimethylpyridine N-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in oxidation reactions.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the pyridine ring.
Reduction: The major product is 2,3-dimethyl-4-ethoxypyridine.
Substitution: Depending on the substituent introduced, various substituted pyridine derivatives can be formed.
Scientific Research Applications
4-ethoxy-2,3-dimethylpyridine N-oxide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-2,3-dimethylpyridine N-oxide is not well-documented. as an N-oxide, it is likely to interact with molecular targets through oxidation-reduction reactions. The N-oxide functional group can participate in electron transfer processes, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The substituent at the 4-position of the pyridine ring critically determines the physicochemical and biological properties of these derivatives. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Insights
- Lipophilicity and Solubility: The ethoxy group in this compound likely balances lipophilicity (logP ~1–2) and aqueous solubility, contrasting with the more polar nitro derivative (logP ~0.5) .
Reactivity :
Pharmacokinetics :
- N-Oxide metabolites (e.g., sorafenib N-oxide) show increased brain penetration (DTI = 1.229 vs. 1.051 for parent drug), suggesting ethoxy-substituted derivatives may exhibit favorable tissue distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
